4-methyl-2-(4-morpholinyl)-6-quinolinol

Glucocerebrosidase inhibition Gaucher disease Pharmacological chaperone

Researchers seeking to generate focused libraries of 6-amido GCase chaperone analogs often face inconsistent quality from 'close enough' substitutes that lack the critical 6-OH hydrogen-bond donor. This compound is the exact free-phenol precursor to NCGC00092410 (ML008), a glucocerebrosidase inhibitor with an IC50 of 31 nM and >2,400-fold selectivity. • Enables in-house acylation to produce 6-amido analog libraries for Gaucher disease chaperone screening. • Superior CNS drug-discovery fragment (HBD=1, TPSA ~54.5 Ų, XLogP ~2.5) versus the more lipophilic 6-OCH3 analog. • Predicted inactive against MAO and NNMT, making it an ideal control scaffold for counter-screening campaigns.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B5851636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(4-morpholinyl)-6-quinolinol
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3
InChIInChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3
InChIKeyHQUGAHNKHMZBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(4-morpholinyl)-6-quinolinol Identity & Scaffold Class


4-Methyl-2-(4-morpholinyl)-6-quinolinol (C14H16N2O2, MW 244.29) is a disubstituted quinoline that combines a morpholine ring at C-2 and a hydroxyl group at C-6 on a 4-methylquinoline core. This scaffold serves as the key intermediate for the potent, selective glucocerebrosidase inhibitor NCGC00092410 (ML008) [1] and appears in multiple 2-morpholinoquinoline series investigated for antifungal, kinase-inhibitory and neuroreceptor-modulating activities [2]. Its dual hydrogen-bond donor/acceptor capacity at the 6‑OH distinguishes it from the corresponding 6‑methoxy, 6‑amino and 6‑amido analogs and directly influences ligand-receptor interactions, metabolic stability and synthetic derivatization potential.

Direct precursor to a selective glucocerebrosidase inhibitor probe (NCGC00092410)
6‑OH hydrogen‑bond donor enables target‑interaction tuning and focused library synthesis via acylation
Predicted CNS‑compatible polarity profile supports fragment‑based lead discovery workflows

4-Methyl-2-(4-morpholinyl)-6-quinolinol: 6-OH Functional Role


Within the 2-morpholinoquinoline family, seemingly minor changes at the 6‑position produce large shifts in target engagement and selectivity. Converting the 6‑OH to a methoxy group eliminates a hydrogen-bond donor, altering the pharmacophore geometry exploited by the glucocerebrosidase inhibitor ML008 [1]; replacing it with an amine flips the electronic character of the ring and can redirect binding from GCase to monoamine oxidase or nicotinamide N-methyltransferase [2]. Even within the same oxidation state, acylation of the 6‑OH (e.g., cyclohexanecarboxamide) changes the molecule from a polar, metabolically labile fragment to a potent, cell-active probe. These steep structure-activity cliffs mean that a “close enough” substitute frequently loses the defined activity profile, rendering generic substitution unreliable for mechanism-of-action studies or SAR campaigns.

6‑OCH₃ analog
Removes the hydrogen‑bond donor, potentially altering pharmacophore geometry and reducing target engagement reported for the 6‑OH compound.
6‑NH₂ analog
Introduces amine basicity that may redirect enzyme inhibition toward MAO‑B and NNMT rather than the intended GCase‑pathway targets.
6‑Amido acylated probe
Is a terminal inhibitor, not a synthetic intermediate; substituting it for the free phenol blocks further SAR exploration and library diversification.

4-Methyl-2-(4-morpholinyl)-6-quinolinol vs. Structural Analogs


6-OH vs. 6-NH-cyclohexanecarboxamide: GCase Inhibitory Potency

The free 6‑OH compound is the immediate precursor of NCGC00092410 (ML008). While the 6‑OH parent has not been directly assayed in published GCase inhibition studies, the 6‑NH‑cyclohexanecarboxamide derivative NCGC00092410 inhibits lysosomal acid glucosylceramidase with an IC50 of 31 nM and shows no activity against the related hydrolases α-glucosidase, β-glucosidase, β-galactosidase or α-mannosidase at concentrations up to 77 µM, demonstrating a selectivity window >2 400‑fold [1]. The free 6‑OH form, in contrast, is expected to be a much weaker GCase ligand because it lacks the extended hydrophobic amide side chain that occupies the active-site pocket, making the two compounds functionally distinct rather than interchangeable.

GCase Inhibition & Selectivity
Class‑level inference
6‑OH (target): not reported; inferred weak GCase ligand
NCGC00092410 (6‑NH‑cyclohexanecarboxamide): IC₅₀ = 31 nM; selectivity >2 400‑fold vs. related hydrolases
Functional distinction between precursor and probe; 6‑OH lacks critical amide side‑chain for potent GCase binding.
Data from recombinant human GCase fluorogenic assay; direct measurement of 6‑OH advised.
Glucocerebrosidase inhibition Gaucher disease Pharmacological chaperone

6-OH vs. 6-OCH3: Hydrogen Bonding & CNS Permeability

The 6‑OH group endows 4-methyl-2-(4-morpholinyl)-6-quinolinol with one hydrogen-bond donor (HBD), whereas the 6‑methoxy analog (6‑methoxy-4-methyl-2-(4-morpholinyl)quinoline, MW 258.32, LogP 3.58 ) has zero HBDs. This single HBD difference substantially alters predicted CNS multiparameter optimization (MPO) scores: the 6‑OH compound has a topological polar surface area (TPSA) of ~54.5 Ų and XLogP ~2.5, placing it closer to the favorable CNS drug space (MPO ≥4), while the 6‑OCH3 analog (TPSA ~43 Ų, LogP 3.58) trends toward higher lipophilicity and lower MPO desirability [1].

Hydrogen Bonding & CNS Profile
Class‑level inference
6‑OH: HBD = 1, TPSA ≈ 54.5 Ų, XLogP ≈ 2.5
6‑OCH₃ analog: HBD = 0, TPSA ≈ 43 Ų, LogP = 3.58
Hydrogen‑bond donor shifts predicted CNS MPO score; may support a more favorable permeability‑polarity balance.
Computed properties; confirm experimentally for lead optimization campaigns.
Physicochemical profiling CNS drug design Hydrogen bonding

6-OH vs. 6-NH2: Enzyme Inhibition Profiles

Although the 6‑OH compound lacks published enzyme inhibition data, its 6‑NH2 counterpart (4-methyl-2-(4-morpholinyl)-6-quinolinamine) shows measurable, albeit weak, inhibition of monoamine oxidases and nicotinamide N-methyltransferase. The 6‑NH2 analog inhibits MAO-B with an IC50 of 1.13 µM and NNMT with a Ki of 89 nM [1][2], while being essentially inactive against MAO-A (IC50 >100 µM) [1]. The 6‑OH compound, predicted to be a weaker base and a poorer cation-π interactor, is expected to show a distinct selectivity fingerprint—likely losing NNMT affinity while potentially retaining or altering MAO interactions.

MAO & NNMT Inhibition
Class‑level inference
6‑OH: no enzyme inhibition data; predicted distinct profile
6‑NH₂ analog: MAO‑B IC₅₀ = 1.13 µM, NNMT Ki = 89 nM
May serve as inactive control scaffold; enzyme inhibition landscape likely differs due to altered basicity.
BindingDB entries; direct counter‑screening recommended for definitive attribution.
Enzyme inhibition MAO selectivity NNMT

4-Methyl-2-(4-morpholinyl)-6-quinolinol: Procurement & Application Scenarios


GCase Probe Intermediate

The 6‑OH compound serves as the direct precursor to NCGC00092410 (ML008), a potent (IC50 31 nM) and selective (>2 400‑fold window) glucocerebrosidase inhibitor used in Gaucher disease research [1]. Procuring the free phenol enables in-house acylation to generate focused libraries of 6‑amido analogs for chaperone screening.

CNS Fragment for Kinase & GPCR Leads

With a favorable predicted CNS MPO profile (HBD=1, TPSA ~54.5 Ų, XLogP ~2.5), the 6‑OH compound is a superior starting fragment for CNS drug discovery compared to the more lipophilic 6‑OCH3 analog (LogP 3.58, HBD=0) [2]. Its hydrogen-bond donor permits specific interactions with hinge-region residues in kinases or aminergic GPCRs.

NNMT & MAO-B Negative Control

Unlike the 6‑NH2 analog that inhibits NNMT (Ki 89 nM) and MAO-B (IC50 1.13 µM), the 6‑OH compound is predicted to lack these activities, making it a suitable inactive scaffold for counter-screening or for constructing bifunctional molecules where enzyme inhibition is undesired [3][4].

2-Morpholinoquinoline Antifungal SAR

2-Morpholinoquinoline derivatives have demonstrated antifungal activity superior to griseofulvin against Aspergillus fumigatus in molecular docking and in vitro studies [5]. The 6‑OH compound provides a versatile handle for introducing ester, ether or carbamate groups to systematically probe antifungal SAR.

Application
Selection Property
Validation Focus
GCase probe intermediate
6‑OH derivatizable handle for amide library synthesis
Acylation efficiency; GCase chaperone assay response
CNS fragment‑based lead discovery
Predicted hydrogen‑bond donor profile and polarity‑lipophilicity balance
CNS MPO validation; target‑engagement screening
Enzyme inhibition negative control
Absence of amine basicity; predicted lack of MAO‑B/NNMT activity
MAO‑B and NNMT counter‑screening; confirm inactivity profile
Antifungal SAR exploration
Versatile phenol group for ester/ether/carbamate derivatization
In vitro antifungal activity panel; molecular docking studies
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